molecular formula C11H14FNO B11821171 1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine

1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine

Cat. No.: B11821171
M. Wt: 195.23 g/mol
InChI Key: KWCUQRAMQIEHQQ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol. This compound is characterized by the presence of a cyclopropane ring attached to a methanamine group, with a fluorine and methoxy substituent on the phenyl ring. It is a useful research chemical with applications in various scientific fields.

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methoxybenzaldehyde.

    Cyclopropanation: The aldehyde is subjected to cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst.

    Reductive Amination: The resulting cyclopropyl aldehyde is then subjected to reductive amination with ammonia or an amine source to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine can be compared with other similar compounds, such as:

    1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine: Similar structure but lacks the methanamine group.

    1-(3-Fluoro-4-methoxyphenyl)ethanamine: Similar structure but has an ethanamine group instead of a cyclopropane ring.

    1-(3-Fluoro-4-methoxyphenyl)propanamine: Similar structure but has a propanamine group instead of a cyclopropane ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

[1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C11H14FNO/c1-14-10-3-2-8(6-9(10)12)11(7-13)4-5-11/h2-3,6H,4-5,7,13H2,1H3

InChI Key

KWCUQRAMQIEHQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)CN)F

Origin of Product

United States

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